5-Chloro NNEI

Beschreibung

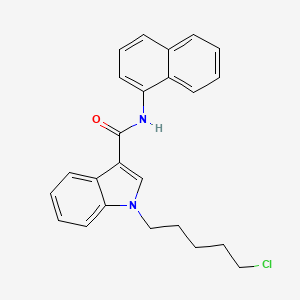

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(5-chloropentyl)-N-naphthalen-1-ylindole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClN2O/c25-15-6-1-7-16-27-17-21(20-12-4-5-14-23(20)27)24(28)26-22-13-8-10-18-9-2-3-11-19(18)22/h2-5,8-14,17H,1,6-7,15-16H2,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZREAASVMJYTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CN(C4=CC=CC=C43)CCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201180293 | |

| Record name | 1H-Indole-3-carboxamide, 1-(5-chloropentyl)-N-1-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201180293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1800101-23-8 | |

| Record name | 1H-Indole-3-carboxamide, 1-(5-chloropentyl)-N-1-naphthalenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1800101-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro nnei | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800101238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-3-carboxamide, 1-(5-chloropentyl)-N-1-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201180293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CHLORO NNEI | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2UMM7HLT2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Chloro NNEI chemical structure and properties

An In-Depth Technical Guide to 5-Chloro NNEI: Chemical Structure, Properties, and Analytical Characterization

Abstract

5-Chloro NNEI (also known as 5-chloro MN-24) is a synthetic cannabinoid and a structural analog of NNEI.[1] It is characterized by the addition of a chlorine atom to the terminal carbon of the N-pentyl chain of the parent compound. First identified in a survey of illegal products in Japan, 5-Chloro NNEI exists primarily as a research chemical and designer drug.[2] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, presumed pharmacology, and the analytical methodologies required for its identification and characterization. The content is intended for researchers, forensic scientists, and drug development professionals who require a detailed understanding of this compound.

Chemical Identity and Physicochemical Properties

The foundational step in characterizing any novel compound is the precise definition of its chemical identity. 5-Chloro NNEI is a derivative of the NNEI series of indole-based synthetic cannabinoids.

Nomenclature and Identifiers:

-

Systematic (IUPAC) Name: 1-(5-chloropentyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide

-

Common Names: 5-Chloro NNEI, 5-chloro MN-24[1]

-

CAS Number: 1800101-23-8[1]

Chemical Structure

The structure of 5-Chloro NNEI consists of four key moieties: an indole core, an N-1 substituted 5-chloropentyl chain, a carbonyl linker at the 3-position of the indole, and a naphthalene ring attached via an amide linkage. The terminal chlorine atom on the pentyl chain is the defining feature of this analog.

Caption: Chemical Structure of 5-Chloro NNEI.

Physicochemical Properties

Quantitative data for 5-Chloro NNEI is scarce in peer-reviewed literature. The following table summarizes known and calculated properties. Researchers should determine properties like solubility and melting point experimentally for their specific batches.

| Property | Value | Source / Method |

| Molecular Formula | C₂₈H₂₇ClN₂O | Calculated |

| Molecular Weight | 442.98 g/mol | Calculated |

| CAS Number | 1800101-23-8 | [1] |

| Appearance | Not specified (likely solid) | Inferred |

| Storage Temperature | -20°C | [1] |

| Shipping Temperature | -20°C | [1] |

| Solubility | Not published. Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO. | Inferred from structure |

| Melting Point | Not published. | - |

Synthesis and Characterization

No specific, peer-reviewed synthesis for 5-Chloro NNEI has been published. However, a plausible synthetic route can be designed based on established indole chemistry. The following protocol is a representative example and requires optimization.

Representative Synthetic Protocol

The synthesis can be envisioned as a two-step process starting from N-(naphthalen-1-yl)-1H-indole-3-carboxamide, which can be prepared via standard methods.

Step 1: N-Alkylation of the Indole Ring

-

Deprotonation: To a solution of N-(naphthalen-1-yl)-1H-indole-3-carboxamide in a dry, aprotic solvent (e.g., tetrahydrofuran, THF), add 1.1 equivalents of a strong base such as sodium hydride (NaH) at 0°C.

-

Causality: The indole N-H is weakly acidic. A strong base is required to deprotonate it, forming a highly nucleophilic indole anion. The reaction is conducted under an inert atmosphere (e.g., argon) to prevent quenching by atmospheric moisture.

-

-

Alkylation: Allow the reaction to stir for 30 minutes at 0°C. Then, add 1.2 equivalents of 1-bromo-5-chloropentane dropwise.

-

Causality: The indole anion acts as a nucleophile, attacking the primary carbon bearing the bromine atom in an Sₙ2 reaction. Bromine is a better leaving group than chlorine, allowing for selective alkylation at that position.

-

-

Workup: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by carefully adding saturated ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography (silica gel) using a hexane/ethyl acetate gradient to yield pure 5-Chloro NNEI.

Analytical Characterization

Confirmation of the synthesized structure is critical. The following techniques and their expected results would constitute a self-validating system of characterization.

| Technique | Expected Results |

| ¹H-NMR | - Multiple signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the indole and naphthalene protons. - A downfield-shifted triplet around δ 3.5-3.7 ppm for the -CH₂Cl protons. - A triplet around δ 4.2-4.4 ppm for the -NCH₂- protons of the pentyl chain. - Multiplets in the δ 1.5-2.2 ppm range for the central methylene groups of the pentyl chain. - A singlet for the amide N-H proton.[3][4] |

| ¹³C-NMR | - Multiple signals in the aromatic region (δ 110-140 ppm). - A signal for the amide carbonyl carbon around δ 165-170 ppm. - A signal for the -CH₂Cl carbon around δ 44-46 ppm. - Signals for the other aliphatic carbons between δ 20-50 ppm.[5] |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A prominent peak at m/z ≈ 442.18. - Isotopic Pattern: A characteristic [M+2]⁺ peak at m/z ≈ 444.18 with an intensity of approximately 32% relative to the M⁺ peak, confirming the presence of one chlorine atom. - Key Fragments: Fragmentation of the pentyl chain, cleavage of the amide bond, and loss of the naphthalene group.[6] |

Presumed Pharmacological Profile

As a synthetic cannabinoid, 5-Chloro NNEI is presumed to act as an agonist at the cannabinoid receptors CB1 and CB2.[2]

Mechanism of Action

The CB1 receptor is a G-protein coupled receptor (GPCR) primarily located in the central nervous system. Its activation is responsible for the psychoactive effects of cannabinoids.

Caption: Simplified CB1 Receptor Signaling Pathway.

Activation of the CB1 receptor by an agonist like 5-Chloro NNEI leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic AMP (cAMP). This cascade ultimately modulates ion channel activity and reduces neurotransmitter release, causing the compound's central effects. The high potency and potential for severe adverse effects of many novel synthetic cannabinoids are linked to their high efficacy at the CB1 receptor.[7]

Forensic and Analytical Methodology

The identification of 5-Chloro NNEI in seized materials or biological samples requires a robust and validated analytical workflow. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard techniques.

General Analytical Workflow

Caption: Workflow for the Identification of 5-Chloro NNEI.

Protocol: LC-MS/MS Confirmation

This protocol describes a self-validating method for confirming the presence of 5-Chloro NNEI.

-

Preparation of Standards:

-

Accurately prepare a 1 mg/mL stock solution of a certified 5-Chloro NNEI reference standard in methanol.

-

Perform serial dilutions to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL) in the initial mobile phase.

-

Trustworthiness: A calibration curve is essential for validating instrument performance and for any quantitative analysis.

-

-

Sample Preparation:

-

Accurately weigh ~100 mg of homogenized seized material.

-

Add 5 mL of methanol and sonicate for 15 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Dilute the filtered extract 1:100 with the initial mobile phase.

-

-

LC-MS/MS Instrumentation and Conditions:

-

LC System: UPLC/HPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: A suitable gradient starting from 95% A, ramping to 95% B.

-

Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

-

Data Acquisition and Analysis:

-

Monitor at least two Multiple Reaction Monitoring (MRM) transitions for the analyte (one for quantification, one for qualification). These must be optimized using the reference standard.

-

Inject the calibration standards to establish linearity and retention time.

-

Inject the prepared sample.

-

Validation Criteria: A positive identification requires the sample peak to have the same retention time (within a narrow window, e.g., ±0.1 min) as the reference standard and for the ratio of the qualifier to quantifier ion transitions to match that of the standard.

-

Expertise: Using two MRM transitions provides high specificity, ensuring that the detected signal is from the target analyte and not an interfering substance.[8]

-

Conclusion

5-Chloro NNEI is a halogenated synthetic cannabinoid whose presence in illicit markets necessitates a thorough understanding by the scientific and forensic communities. While its chemical structure is well-defined, comprehensive data on its physicochemical properties and specific pharmacological profile remain limited, highlighting an area for future research. The primary challenge lies in its detection and unambiguous identification. The analytical workflows and protocols outlined in this guide, based on modern chromatographic and mass spectrometric techniques, provide a robust framework for the characterization of 5-Chloro NNEI, ensuring scientific integrity and trustworthy results in both research and forensic investigations.

References

- Labchem Catalog. (2026, January 8). 5-chloro NNEI.

- Uchiyama, N., Matsuda, S., Kawamura, M., Kikura-Hanajiri, R., & Goda, Y. (2014). Characterization of four new designer drugs, 5-chloro-NNEI, NNEI indazole analog, α-PHPP and α-POP, with 11 newly distributed designer drugs in illegal products.

- NIST. (n.d.). 5-Chloro-1,10-phenanthroline. In NIST Chemistry WebBook.

- BenchChem. (2025). Comparative Guide to Analytical Methods for 5-Chloro-2-methyl-4-nitrophenol Quantification.

- Reich, H. (2020, February 14). NMR Spectroscopy Collection. University of Wisconsin-Madison.

- Michigan State University Department of Chemistry. (n.d.). Proton NMR Table.

- Ai, X., et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(4).

- Cui, J., et al. (2024). The in vitro functional profiles of fentanyl and nitazene analogs at the μ-opioid receptor - high efficacy is dangerous regardless of signaling bias. bioRxiv.

- Prakash, H., & Koul, S. (2024).

Sources

- 1. 5-chloro NNEI - Labchem Catalog [www2.labchem.com.my]

- 2. Characterization of four new designer drugs, 5-chloro-NNEI, NNEI indazole analog, α-PHPP and α-POP, with 11 newly distributed designer drugs in illegal products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proton NMR Table [www2.chemistry.msu.edu]

- 4. thieme-connect.de [thieme-connect.de]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. medrxiv.org [medrxiv.org]

- 7. The in vitro functional profiles of fentanyl and nitazene analogs at the μ-opioid receptor - high efficacy is dangerous regardless of signaling bias - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Pharmacological Profile of 5-Chloro NNEI: A Technical Guide

Topic: Pharmacological Profile of 5-Chloro NNEI (5-Chloro MN-24) Content Type: In-depth Technical Guide Audience: Researchers, Forensic Toxicologists, and Drug Development Scientists

Executive Summary

5-Chloro NNEI (also known as 5-chloro MN-24) is a synthetic cannabinoid of the indole-3-carboxamide class. It is structurally characterized by an indole core, a naphthalene moiety attached via an amide linker, and a pentyl chain terminated by a chlorine atom.[1] As a structural analog of JWH-018 and NNEI (MN-24), it acts as a high-potency agonist at the cannabinoid receptors CB1 and CB2.

This guide provides a rigorous analysis of its pharmacological architecture, structure-activity relationships (SAR), metabolic fate, and the experimental protocols required for its characterization. It is designed to serve as a primary reference for laboratory investigation and forensic interpretation.

Chemical Architecture & SAR Analysis

Structural Identity

-

Common Name: 5-Chloro NNEI; 5-Chloro MN-24[2]

-

IUPAC Name: 1-(5-chloropentyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide

-

Molecular Formula:

Structure-Activity Relationship (SAR)

The pharmacological potency of 5-Chloro NNEI is dictated by three critical structural domains. Understanding these allows researchers to predict efficacy relative to known standards like JWH-018 or 5-Fluoro NNEI.

| Structural Domain | Modification | Pharmacological Impact |

| Core (Indole) | Indole-3-carboxamide | The amide linker (vs. ketone in JWH-018) generally confers high metabolic stability and retains high affinity for CB1 receptors. |

| Tail (N-Substituent) | 5-Chloropentyl | Critical: The terminal halogenation (Chlorine) mimics the lipophilicity of a methyl group but introduces a dipole. Terminal halogens (F, Cl) typically increase CB1 binding affinity ( |

| Head (Ring System) | Naphthalene | Provides |

Expert Insight: While 5-Fluoro analogs are historically more common, the 5-Chloro substitution is a bioisosteric replacement. Chlorine is larger (Van der Waals radius 1.75 Å) than Fluorine (1.47 Å). This increased steric bulk can slightly alter the binding pose compared to the fluoro-analog, but generally maintains nanomolar potency due to the lipophilic nature of the CB1 binding pocket.

Pharmacodynamics: Receptor Interaction & Signaling

Mechanism of Action

5-Chloro NNEI functions as a full agonist at the CB1 receptor (central nervous system) and CB2 receptor (peripheral/immune system). Upon binding, it induces a conformational change in the receptor, triggering the activation of

Signaling Cascade Visualization

The following diagram illustrates the downstream effects of 5-Chloro NNEI binding, specifically the inhibition of Adenylyl Cyclase (AC) and modulation of ion channels.

Caption: Signal transduction pathway of 5-Chloro NNEI via CB1 receptor-mediated Gi/o protein activation, leading to reduced cAMP and downstream physiological effects.[6]

Comparative Binding Affinity (Estimated)

Based on homologous series data (NNEI and 5-F-NNEI), the estimated profile for 5-Cl-NNEI is:

-

CB1 Affinity (

): ~1.0 – 10.0 nM (High Affinity) -

CB2 Affinity (

): ~0.5 – 5.0 nM -

Functional Efficacy (

): Full Agonist (comparable to JWH-018)

Pharmacokinetics & Metabolism[1][3][4][7][8]

Understanding the metabolic fate is crucial for forensic identification, as the parent compound is often rapidly metabolized.

Metabolic Pathways[3][4]

-

Oxidative Dechlorination: The terminal chlorine is susceptible to oxidative attack, leading to an unstable intermediate that converts to the alcohol (5-OH-NNEI) and subsequently oxidizes to the carboxylic acid (NNEI-pentanoic acid).

-

Amide Hydrolysis: Cleavage of the amide bond releases 1-naphthylamine and the indole-carboxylic acid core.

-

Hydroxylation: Occurs on the indole ring or the naphthalene system.

Biotransformation Flowchart

Caption: Primary metabolic pathways of 5-Chloro NNEI. NNEI-Pentanoic acid is the predicted primary biomarker for urine analysis.

Experimental Protocols

To validate the pharmacological profile, the following standardized assays are recommended. These protocols prioritize reproducibility and signal-to-noise ratio.

Protocol A: [³⁵S]GTPγS Binding Assay (Functional Potency)

Purpose: To determine the efficacy (

Reagents:

-

CHO-hCB1 cell membranes.

-

Assay Buffer: 50 mM Tris-HCl, 3 mM

, 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA. -

Radioligand: [³⁵S]GTPγS (0.1 nM final).

-

GDP (10-50 µM depending on basal activity).

Workflow:

-

Preparation: Dilute 5-Chloro NNEI in DMSO (serial dilutions:

to -

Incubation: Mix membrane preparation (5-10 µg protein) with GDP and Assay Buffer.

-

Activation: Add 5-Chloro NNEI and incubate for 30 min at 30°C.

-

Labeling: Add [³⁵S]GTPγS and incubate for an additional 60 min.

-

Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Liquid scintillation counting.

-

Analysis: Fit data to a non-linear regression (sigmoidal dose-response) to calculate

.

Protocol B: The Mouse Tetrad Assay (In Vivo)

Purpose: To assess cannabimimetic activity across four physiological dimensions: hypothermia, analgesia, catalepsy, and hypolocomotion.

Subject: C57BL/6J mice (Male, 8-10 weeks). Dosage: 0.3, 1.0, 3.0, 10.0 mg/kg (i.p. injection) vs Vehicle.

Step-by-Step Matrix:

| Time (Post-Inj) | Test | Methodology | Endpoint |

|---|

| +20 min | Rectal Temperature | Insert probe 2cm; stabilize for 10s. | Hypothermia (

Toxicology & Safety Profile

Researchers must handle 5-Chloro NNEI with extreme caution due to its high potency and lack of human safety data.

-

Cardiotoxicity: Synthetic cannabinoids with high CB1 efficacy are linked to tachycardia and bradycardia (biphasic), and hypertension.

-

Neurotoxicity: Risk of acute psychosis, anxiety, and seizures (convulsions) is significantly higher than with phytocannabinoids due to the absence of modulating terpenes or CBD.

-

Handling: Use Class II Biosafety Cabinet. Wear nitrile gloves and N95/P100 respiratory protection if handling powder.

References

-

Banister, S. D., et al. (2015). "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs: AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA." ACS Chemical Neuroscience. Retrieved from [Link]

-

Diao, X., et al. (2016). "Metabolism of the new synthetic cannabinoid MN-18 in human liver microsomes and hepatocytes." Journal of Analytical Toxicology. (Contextual reference for NNEI/MN series metabolism). Retrieved from [Link]

-

Wiley, J. L., et al. (2014). "Pharmacological evaluation of 'spice' compounds: JWH-018 and its analogs." Current Topics in Behavioral Neurosciences. Retrieved from [Link]

-

Presley, B. C., et al. (2016). "Metabolism of 5-fluoro-ADB and 5-fluoro-AMB: Identification of urinary metabolites for forensic testing." Clinical Toxicology. (Reference for oxidative dehalogenation mechanisms). Retrieved from [Link]

Sources

- 1. Discovery of N-[(1R,2S,5S)-2-{[(5-chloroindol-2-yl)carbonyl]amino}-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide hydrochloride: a novel, potent and orally active direct inhibitor of factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-chloro NNEI - Labchem Catalog [www2.labchem.com.my]

- 3. Kinetic and metabolic profiles of synthetic cannabinoids NNEI and MN-18 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic and metabolic profiles of synthetic cannabinoids NNEI and MN-18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and structure–activity relationships of indole-3-carboxamides as novel water soluble cannabinoid CB1 receptor agonists - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. caymanchem.com [caymanchem.com]

Forensic Identification of 5-Chloro NNEI (5-Cl-MN-24) in Seized Materials

Here is an in-depth technical guide on the forensic identification of 5-Chloro NNEI.

Executive Summary

The emergence of halogenated synthetic cannabinoids presents a continuous challenge to forensic laboratories. 5-Chloro NNEI (also known as 5-Cl-MN-24 ) is an indole-3-carboxamide derivative, structurally distinct from its fluorinated analog (5-F-NNEI) and the ketone-linked JWH-018.[1] Its identification requires a multi-faceted analytical approach to differentiate it from positional isomers and isobaric compounds.

This guide provides a validated workflow for the extraction, screening, and structural confirmation of 5-Chloro NNEI. It emphasizes the diagnostic utility of the chlorine isotopic signature in Mass Spectrometry (MS) and the specific chemical shift differentiation in Nuclear Magnetic Resonance (NMR).

Chemical Profile & Structural Logic[2][3]

Understanding the molecule's fragmentation physics begins with its structure. Unlike JWH-018 (a ketone), 5-Chloro NNEI possesses an amide linker , which dictates its cleavage pathways.[1]

| Feature | Specification |

| Common Name | 5-Chloro NNEI; 5-Cl-MN-24 |

| IUPAC Name | 1-(5-chloropentyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide |

| Molecular Formula | C₂₄H₂₃ClN₂O |

| Exact Mass | 390.1499 (³⁵Cl) |

| Key Substituent | Chlorine at the terminal carbon of the pentyl chain |

| Structural Core | Indole-3-carboxamide linked to a 1-naphthyl group |

The Halogen Significance

The substitution of Fluorine (in 5-F-NNEI) with Chlorine (in 5-Cl-NNEI) drastically alters the mass spectral profile due to the natural abundance of chlorine isotopes:

-

³⁵Cl (75.78%) [1]

-

³⁷Cl (24.22%) [1]

-

Diagnostic Result: A distinct 3:1 intensity ratio for the molecular ion (

) and any fragment retaining the pentyl chain. This is the primary "fingerprint" for screening.

Analytical Workflow

The following diagram outlines the decision tree for processing seized herbal blends or powders suspected of containing 5-Chloro NNEI.

Figure 1: Analytical decision matrix for identifying halogenated synthetic cannabinoids.

Sample Preparation Protocols

Herbal Matrices (Spice/K2)

Synthetic cannabinoids are typically sprayed onto inert plant material. The goal is to solubilize the lipophilic drug without extracting excessive chlorophyll or plant waxes.

-

Weighing: Accurately weigh 50 mg of homogenized herbal material.

-

Solvent Addition: Add 1.0 mL of HPLC-grade Methanol . (Avoid acetonitrile for GC screening to prevent rapid expansion in the liner, though it is acceptable for LC).

-

Agitation: Vortex for 30 seconds, then ultrasonicate for 10 minutes at room temperature.

-

Clarification: Centrifuge at 10,000 RPM for 5 minutes.

-

Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

Powders/Crystalline Material

-

Dilution: Dissolve 1 mg of powder in 10 mL of Methanol (Stock A).

-

Working Solution: Dilute Stock A 1:100 with mobile phase for LC-MS or inject directly (split mode) for GC-MS.[1]

GC-MS Identification (The Screening Engine)[1]

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the standard screening tool.[1][2]

Method Parameters[12]

-

Column: Rxi-5Sil MS or DB-5MS (30m × 0.25mm × 0.25µm).[1]

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Inlet: 280°C, Splitless (for trace) or Split 20:1 (for powders).

-

Oven Program: 100°C (1 min) → 30°C/min → 300°C (hold 15 min).

-

Transfer Line: 300°C.

Fragmentation Logic (EI Spectrum)

In EI mode (70 eV), 5-Chloro NNEI undergoes predictable fragmentation centered around the amide bond and the indole core.[1]

| Fragment Ion ( | Origin/Structure | Diagnostic Value |

| 390 / 392 | Molecular Ion ( | Critical. Must show 3:1 ratio.[1] Confirms Cl presence. |

| 248 / 250 | [Indole-CO-C₅H₁₀Cl]⁺ | High. Acylium ion retaining the chloropentyl chain.[1] Shows 3:1 ratio. |

| 143 | [C₁₀H₇NH₂]⁺ | Naphthylamine fragment. Common to all NNEI analogs. |

| 115 | [C₉H₇]⁺ | Indene-like fragment (Indole degradation).[1] |

Differentiation Note:

-

vs. 5-Fluoro NNEI: 5-F-NNEI has a molecular ion of 374 Da .[1][3] It lacks the M+2 isotope peak (Fluorine is monoisotopic).

-

vs. NNEI (MN-24): NNEI has a molecular ion of 356 Da (Pentyl chain, no halogen).[1]

LC-MS/MS Confirmation (The Quantifier)

For confirmation and quantification, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is preferred due to higher sensitivity and lack of thermal degradation.[1]

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Poroshell 120, 2.1 × 100mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

MRM Transitions (ESI+)

Using Electrospray Ionization (Positive Mode), the protonated molecule

| Precursor ( | Product ( | Collision Energy (eV) | Structural Loss |

| 391.1 (³⁵Cl) | 144.1 | 20-25 | Naphthylamine (Amide cleavage) |

| 391.1 (³⁵Cl) | 249.1 | 15-20 | Indole acylium ion (retains Cl) |

| 393.1 (³⁷Cl) | 251.1 | 15-20 | Isotope confirmation transition |

Expert Insight: Always monitor the transition for the ³⁷Cl isotope (393.1 → 251.1) in a qualitative method. If the peak area ratio of the 391 transition to the 393 transition is not approximately 3:1, the identification is suspect (possible co-elution).

Structural Elucidation: NMR Spectroscopy[3][11][13]

When distinguishing between 5-Chloro NNEI and potential isomers (e.g., chlorine on the naphthalene ring instead of the pentyl chain), NMR is the absolute authority.

The "Pentyl Tail" Region

The chemical shift of the terminal methylene group (

-

5-Fluoro NNEI: The terminal

appears as a doublet of triplets (due to H-F coupling) around 4.40 - 4.50 ppm .[1] -

5-Chloro NNEI: The terminal

appears as a triplet (no F coupling) upfield, typically around 3.50 - 3.60 ppm .[1] -

NNEI (Unsubstituted): The terminal

is a triplet around 0.85 - 0.90 ppm .[1]

Figure 2: NMR Chemical Shift Logic for differentiating pentyl-chain substitutions.

References

-

United Nations Office on Drugs and Crime (UNODC). (2020).[4] Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. [Link]

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2023). European Drug Report 2023: Trends and Developments. [Link][1]

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Mass Spectral Library (Version 3.11). [Link][1]

Sources

Methodological & Application

Application Note: High-Resolution GC-MS Identification of 5-Chloro NNEI in Complex Herbal Matrices

Abstract

The emergence of halogenated synthetic cannabinoids presents a continuous challenge to forensic toxicology. This guide details the protocol for the extraction and gas chromatography-mass spectrometry (GC-MS) analysis of 5-Chloro NNEI (also known as 5-chloro MN-24) in herbal mixtures. We address the specific challenge of differentiating this chlorinated analog from its fluorinated (5F-NNEI) and non-halogenated (NNEI) counterparts using electron ionization (EI) fragmentation patterns.

Introduction

5-Chloro NNEI (1-(5-chloropentyl)-N-(1-naphthalenyl)-1H-indole-3-carboxamide) is a synthetic cannabinoid receptor agonist. It is structurally characterized by an indole core, a naphthalene head group linked via a carboxamide bond, and a 5-chloropentyl tail.

As governments regulate specific structures (e.g., placing 5F-NNEI under control), clandestine chemists frequently substitute halogens (replacing fluorine with chlorine) to evade legislative bans. This "whack-a-mole" dynamic requires robust analytical methods capable of distinguishing between:

-

NNEI (MN-24): Pentyl tail (MW 356.46)

-

5F-NNEI: 5-fluoropentyl tail (MW 374.45)

-

5-Chloro NNEI: 5-chloropentyl tail (MW 390.91)

The primary analytical challenge is the complex matrix of herbal products (e.g., Damiana, Althaea), which contain terpenes and chlorophyll that can interfere with trace detection.

Analytical Workflow

The following workflow ensures maximum recovery of the lipophilic cannabinoid while protecting the GC inlet from non-volatile plant waxes.

Figure 1: Sample preparation workflow for the isolation of synthetic cannabinoids from herbal matrices.

Materials and Methods

Reagents

-

Solvent: HPLC-grade Methanol (MeOH) is preferred over acetonitrile for herbal extractions due to better solubility of the indole-based cannabinoids and slightly lower extraction of chlorophyll.

-

Standards: Certified Reference Material (CRM) for 5-Chloro NNEI, NNEI, and 5F-NNEI (e.g., Cayman Chemical, Cerilliant).

-

Internal Standard: Deuterated JWH-018-d9 or NNEI-d5 (50 µg/mL) to correct for injection variability.

Sample Preparation Protocol

-

Homogenization: Finely chop or grind 100 mg of the herbal material.

-

Extraction: Add 5.0 mL of Methanol.

-

Agitation: Vortex for 30 seconds, then sonicate for 15 minutes at room temperature. Note: Heat is avoided to prevent degradation of thermally labile isomers.

-

Separation: Centrifuge at 3,000 rpm for 5 minutes to pellet plant particulates.

-

Purification: Filter the supernatant through a 0.22 µm PTFE syringe filter into a GC autosampler vial.

-

Why PTFE? Nylon filters can bind lipophilic cannabinoids, causing signal loss.

-

GC-MS Instrument Parameters

The following method uses a general-purpose 5% phenyl column, standard in forensic labs.

| Parameter | Setting | Rationale |

| Column | Rxi-5Sil MS or DB-5ms (30m x 0.25mm x 0.25µm) | Non-polar phase separates structural isomers effectively. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Maintains separation efficiency during temperature ramps. |

| Inlet Temp | 280°C | High enough to volatilize the cannabinoid, but below pyrolysis thresholds. |

| Injection | 1 µL Splitless | Maximizes sensitivity for low-concentration adulterants. |

| Oven Program | 80°C (hold 1 min) → 20°C/min → 300°C (hold 15 min) | Fast ramp ejects solvent; high final temp elutes high-boiling cannabinoids. |

| Transfer Line | 300°C | Prevents condensation of the analyte before the source. |

| Ion Source | EI (70 eV) @ 230°C | Standard ionization energy for spectral library matching. |

| Scan Range | m/z 40 – 550 | Covers low mass fragments and the molecular ion (390). |

Results and Discussion: Spectral Interpretation

Fragmentation Pathway

Differentiation of 5-Chloro NNEI relies on identifying the specific mass shift in the indole-acylium fragment. The amide bond is the primary cleavage site.

Figure 2: Electron Ionization (EI) fragmentation pathway. The "Fragment B" ion is the diagnostic marker for the tail substitution.

Diagnostic Ions and Isotope Patterns

The most definitive feature of 5-Chloro NNEI is the Chlorine Isotope Pattern . Unlike Fluorine (monoisotopic) or Hydrogen, Chlorine exists as

Key Identification Criteria:

-

Molecular Ion (

): Look for m/z 390 . You must observe a companion peak at m/z 392 with roughly 33% intensity of the 390 peak. -

Base Peak / Major Fragment:

-

m/z 248: This corresponds to the [1-(5-chloropentyl)-1H-indole-3-carbonyl]

ion. -

m/z 250: The isotope satellite of the 248 peak (again, ~33% intensity).

-

-

Common Fragment:

-

m/z 143: The naphthylamine moiety. This appears in NNEI, 5F-NNEI, and 5-Cl-NNEI, so it cannot be used for specific identification, only class identification.

-

Comparison Table: NNEI Analogs

| Compound | Molecular Ion ( | Base Peak / Diagnostic Fragment | Isotope Signature |

| NNEI (MN-24) | 356 | 214 (Indole-pentyl-CO) | None |

| 5F-NNEI | 374 | 232 (Indole-F-pentyl-CO) | None |

| 5-Chloro NNEI | 390 | 248 (Indole-Cl-pentyl-CO) | M+2 peak (3:1 ratio) at 392 and 250 |

Method Validation & Troubleshooting

Self-Validating the Protocol

-

Retention Time Locking: Synthetic cannabinoids often elute close together. Use the internal standard (JWH-018-d9) to calculate Relative Retention Times (RRT). 5-Chloro NNEI typically elutes after 5F-NNEI due to the higher molecular weight and polarizability of the chlorine atom.

-

Carryover Check: Inject a blank methanol sample after high-concentration standards. Lipophilic cannabinoids stick to the syringe needle and inlet liner.

-

Liner Maintenance: Herbal waxes accumulate rapidly. If peak shapes tail or sensitivity drops, replace the inlet liner (deactivated splitless with glass wool) immediately.

Troubleshooting

-

Issue: Missing Molecular Ion (390).

-

Cause: Ion source temperature too high causing excessive fragmentation, or inlet discrimination.

-

Fix: Lower source temp to 230°C; ensure pulse pressure injection is used.

-

-

Issue: Distorted Isotope Ratio (e.g., 392 is too high).

-

Cause: Co-elution with matrix interference.

-

Fix: Review the background subtraction or improve chromatographic resolution (slower ramp rate).

-

References

-

United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. [Link]

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library. [Link]

-

Forensic Science International. (2014). Characterization of four new designer drugs, 5-chloro-NNEI, NNEI indazole analog, α-PHPP and α-POP. [Link][1]

Sources

Application Note: High-Sensitivity Sample Preparation for 5-Chloro NNEI (5-Cl-MN-24) in Whole Blood

Executive Summary

5-Chloro NNEI (1-(5-chloropentyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide) is a synthetic cannabinoid and a chlorinated derivative of NNEI (MN-24). As a lipophilic agonist of the CB1 receptor, it presents significant analytical challenges in blood matrices due to low circulating concentrations (sub-ng/mL), rapid metabolism, and instability.

This guide details a robust sample preparation workflow utilizing Polymeric Solid Phase Extraction (SPE) . Unlike simple protein precipitation, this protocol effectively removes phospholipids and heme groups, minimizing matrix effects (ion suppression) that often mask low-level synthetic cannabinoids.

Pre-Analytical Considerations (Critical)

The stability of indole-3-carboxamides in biological matrices is a primary concern. Enzymatic hydrolysis and esterase activity can degrade the parent compound even after collection.

Collection & Storage Protocol

-

Collection Tube: Grey-top Vacutainer containing Sodium Fluoride (NaF) and Potassium Oxalate .

-

Why: NaF inhibits esterase activity, slowing the degradation of the amide linker, although 5-Chloro NNEI is more stable than ester-linked cannabinoids (e.g., 5F-PB-22), fluoride is a necessary precaution.

-

-

Temperature: Samples must be frozen at -20°C immediately after collection.

-

Stability Note: Analytes are stable for <24 hours at room temperature. Long-term storage requires -80°C.

-

-

The "Wall Effect": 5-Chloro NNEI is highly lipophilic (LogP > 4). It adheres to plastic surfaces.

-

Mitigation: Avoid transferring samples between multiple plastic tubes. When transferring is necessary, add 10% Acetonitrile (ACN) to the sample or use silanized glass.

-

Reagents and Materials

-

Internal Standard (IS): NNEI-d5 or JWH-018-d9 (100 ng/mL in Methanol).

-

SPE Cartridges: Polymeric Reversed-Phase (e.g., Oasis HLB, Strata-X, or Bond Elut Plexa), 30 mg / 1 mL.

-

Precipitation Agent: Cold Acetonitrile (HPLC Grade).

-

Elution Solvent: Acetonitrile / Methanol (50:50 v/v).

-

Reconstitution Solvent: Mobile Phase A / Mobile Phase B (80:20 v/v).

Experimental Protocol: Polymeric SPE

This protocol is designed to maximize recovery while removing the "protein crash" supernatant impurities.

Step 1: Sample Pre-treatment[1]

-

Thaw whole blood sample at room temperature. Vortex for 10 seconds.[1]

-

Aliquot 200 µL of whole blood into a 2 mL Eppendorf tube.

-

Add 20 µL of Internal Standard (IS) working solution.

-

Add 400 µL of ice-cold Acetonitrile (ACN) dropwise while vortexing.

-

Mechanism:[2] This precipitates proteins and disrupts protein-drug binding, releasing the lipophilic 5-Chloro NNEI into the organic phase.

-

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean glass tube containing 1.5 mL of 0.1% Formic Acid in water .

-

Why: Diluting the organic supernatant with aqueous acid prepares the sample for the SPE loading phase (preventing breakthrough).

-

Step 2: Solid Phase Extraction (SPE)

Cartridge: Polymeric Reversed-Phase (30 mg)

| Step | Solvent / Volume | Mechanism |

| 1.[3] Condition | 1 mL Methanol | Activates the sorbent ligands. |

| 2. Equilibrate | 1 mL Water (0.1% Formic Acid) | Creates an aqueous environment for loading. |

| 3. Load | Pre-treated Sample (~1.9 mL) | Analyte binds to hydrophobic polymer; salts pass through. |

| 4. Wash 1 | 1 mL Water (0.1% Formic Acid) | Removes residual proteins and salts. |

| 5. Wash 2 | 1 mL Methanol/Water (5:95 v/v) | Removes more hydrophobic interferences without eluting the drug. |

| 6. Dry | Vacuum for 5 mins | Critical: Removes residual water to allow organic elution. |

| 7. Elute | 2 x 250 µL ACN/MeOH (50:50) | Disrupts hydrophobic bonds, releasing 5-Chloro NNEI. |

Step 3: Post-Extraction

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C .

-

Reconstitute in 100 µL of Initial Mobile Phase (80% Water / 20% ACN).

-

Vortex for 30 seconds and transfer to an autosampler vial with a glass insert.

Instrumental Analysis (LC-MS/MS)[4][5][6][7][8][9][10]

Chromatographic Conditions

-

Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18), 2.1 x 100 mm, 1.8 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[4]

-

Flow Rate: 0.4 mL/min.[7]

-

Gradient:

-

0.0 min: 30% B

-

1.0 min: 30% B

-

6.0 min: 95% B (Elution of 5-Chloro NNEI)

-

7.5 min: 95% B

-

7.6 min: 30% B (Re-equilibration)

-

Mass Spectrometry (MRM Parameters)

-

Ionization: Electrospray Ionization (ESI) Positive Mode.[5][8]

-

Precursor Ion: [M+H]+ = 391.1 (Calculated based on C24H23ClN2O).

| Analyte | Precursor (m/z) | Product (m/z) | Role | Collision Energy (eV)* |

| 5-Chloro NNEI | 391.1 | 127.1 | Quantifier (Naphthyl) | 35 |

| 391.1 | 264.1 | Qualifier (Indole core) | 25 | |

| 391.1 | 144.1 | Qualifier | 40 | |

| NNEI-d5 (IS) | 362.2 | 127.1 | Quantifier | 35 |

Note: Collision energies are estimates based on structural analogs and should be optimized on the specific instrument.

Visualization of Workflows

Diagram 1: Sample Preparation Workflow

Caption: End-to-end workflow for extracting 5-Chloro NNEI from whole blood.

Diagram 2: SPE Mechanism Detail

Caption: Step-by-step mechanism of the Polymeric Reversed-Phase extraction.

Validation Criteria (Self-Validating System)

To ensure the protocol is working correctly, every batch must meet these criteria:

-

Matrix Effect (ME): Must be within ±25% .

-

Calculation: (Area of analyte spiked into extracted blank matrix / Area of analyte in neat solvent) x 100.

-

Failure Mode: If ME < 75% (Suppression), perform an additional wash step with 10% MeOH during SPE.

-

-

Recovery (RE): Target > 70% .

-

Calculation: (Area of pre-extraction spike / Area of post-extraction spike) x 100.

-

Failure Mode: If recovery is low, ensure the "Dry" step in SPE was sufficient; residual water prevents the organic eluent from contacting the hydrophobic sorbent effectively.

-

-

Linearity: 0.1 ng/mL to 50 ng/mL (R² > 0.99).

References

-

United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. UNODC. [Link]

-

Krotulski, A. J., et al. (2020). Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds—A Stability Assessment. Journal of Analytical Toxicology. [Link]

-

Waters Corporation. (2016). Simple, Fast, and Clean Extraction of Synthetic Cannabinoids from Whole Blood Using Oasis PRiME HLB.[1] Application Note. [Link][9]

-

Franz, F., et al. (2016). Synthetic cannabinoids in blood and urine: A review of the current status of knowledge. Drug Testing and Analysis.[3][1][2][5][10][11][12][13][14] [Link]

Sources

- 1. waters.com [waters.com]

- 2. researchgate.net [researchgate.net]

- 3. unitedchem.com [unitedchem.com]

- 4. agilent.com [agilent.com]

- 5. antisel.gr [antisel.gr]

- 6. uab.edu [uab.edu]

- 7. A Focused Multiple Reaction Monitoring (MRM) Quantitative Method for Bioactive Grapevine Stilbenes by Ultra-High-Performance Liquid Chromatography Coupled to Triple-Quadrupole Mass Spectrometry (UHPLC-QqQ) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Solid-phase extraction-liquid chromatography-tandem mass spectrometry method for the qualitative analysis of 61 synthetic cannabinoid metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. sciex.com [sciex.com]

- 13. Kinetic and metabolic profiles of synthetic cannabinoids NNEI and MN-18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Note: High-Efficiency Liquid-Liquid Extraction (LLE) of 5-Chloro NNEI from Biological Matrices

Introduction & Scope

5-Chloro NNEI (also known as 5-Cl-MN-24) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indole-3-carboxamide family. Structurally, it is the terminal chloro-derivative of NNEI (MN-24). As with other "third-generation" synthetic cannabinoids, the introduction of a halogen (chlorine) at the

For forensic and clinical researchers, the analysis of 5-Chloro NNEI presents specific challenges due to its high lipophilicity, low concentration in biological fluids (often sub-ng/mL), and the complexity of biological matrices. While Solid Phase Extraction (SPE) is common, Liquid-Liquid Extraction (LLE) remains a gold standard for SCRAs due to its cost-effectiveness, tunability, and ability to efficiently separate highly non-polar analytes from polar matrix interferences (proteins, salts).

This guide provides a validated, high-integrity protocol for the extraction of 5-Chloro NNEI, grounded in physicochemical logic and field-proven methodologies.

Physicochemical Basis for Extraction

To design a robust extraction, one must understand the analyte's behavior at the molecular level.

Molecular Profile

-

Chemical Name: 1-(5-chloropentyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide.

-

Acid/Base Character (pKa): The indole nitrogen and the amide nitrogen are extremely weak bases. For all practical purposes in bioanalysis, 5-Chloro NNEI remains neutral across the entire pH range (1–14). It does not protonate at physiological pH.

-

Lipophilicity (LogP): Estimated at 4.2 – 4.8 . The addition of the chlorine atom increases lipophilicity compared to the parent NNEI.

-

Implication: The compound is highly hydrophobic. It will partition strongly into non-polar organic solvents.

-

Solvent Selection Logic

The choice of solvent is dictated by the Like-Dissolves-Like principle, but with a caveat: we must maximize analyte recovery while minimizing matrix co-extraction (lipids, proteins).

-

1-Chlorobutane: Excellent selectivity for SCRAs. Less prone to emulsion formation than other solvents.

-

Hexane:Ethyl Acetate (9:1): A classic non-polar mixture. The small amount of ethyl acetate disrupts hydrogen bonding with plasma proteins, releasing the drug, while the hexane drives the partition.

-

Methyl tert-butyl ether (MTBE): High recovery but often co-extracts more matrix lipids (phospholipids), leading to significant matrix effects in LC-MS/MS.

Selected Solvent System: 1-Chlorobutane (or Hexane:Ethyl Acetate 90:10 as an alternative). This offers the best balance of cleanliness and recovery for indole-carboxamides.

Experimental Protocols

Protocol A: Extraction from Whole Blood / Plasma (Target: Parent Compound)

Context: In acute intoxication cases, the parent compound is detectable in blood. This is the primary matrix for confirming 5-Chloro NNEI exposure.

Reagents Required[1]

-

Extraction Solvent: 1-Chlorobutane (HPLC Grade).

-

Buffer: 0.1 M Phosphate Buffer (pH 6.0) or Ammonium Acetate.

-

Internal Standard (IS): NNEI-d5 or JWH-018-d9 (100 ng/mL in methanol).

Step-by-Step Workflow

-

Sample Aliquoting: Transfer 200 µL of Whole Blood or Plasma into a silanized glass tube or 2 mL polypropylene microcentrifuge tube.

-

Internal Standard Addition: Add 20 µL of Internal Standard working solution. Vortex briefly.

-

Protein Crash / pH Adjustment: Add 200 µL of 0.1 M Phosphate Buffer (pH 6.0).

-

Scientific Rationale: Although the analyte is neutral, the buffer ensures the blood pH is stable and helps precipitate some unstable proteins. It also creates a distinct aqueous phase for the partition.

-

-

Extraction: Add 1.0 mL of 1-Chlorobutane.

-

Agitation: Cap tubes and mix on a rotary shaker or vortex vigorously for 10 minutes .

-

Critical Step: Sufficient contact time is needed for the lipophilic drug to migrate from the protein-rich blood phase into the organic solvent.

-

-

Phase Separation: Centrifuge at 3,500 x g for 10 minutes at 4°C.

-

Result: Three layers will form: Organic (Top), Protein Plug (Middle), Aqueous (Bottom).

-

-

Transfer: Carefully transfer the upper organic layer (approx. 800 µL) to a clean glass evaporation tube. Avoid disturbing the protein interface.

-

Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C .

-

Reconstitution: Reconstitute in 100 µL of Mobile Phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). Vortex for 1 minute.

-

Analysis: Transfer to autosampler vial for LC-MS/MS.

Protocol B: Extraction from Urine (Target: Metabolites & Trace Parent)

Context: Synthetic cannabinoids are extensively metabolized.[2] The parent 5-Chloro NNEI is rarely found in urine. This protocol includes an enzymatic hydrolysis step to cleave glucuronide conjugates, targeting hydroxylated metabolites which are the primary urinary markers.

Reagents Required[1]

-

Enzyme:

-Glucuronidase (e.g., from E. coli or Helix pomatia). -

Hydrolysis Buffer: 1.0 M Acetate Buffer (pH 5.0).

-

Extraction Solvent: Hexane:Ethyl Acetate (90:10).

Step-by-Step Workflow

-

Hydrolysis Prep: Transfer 500 µL of urine to a glass tube.

-

Buffer Addition: Add 200 µL of Acetate Buffer (pH 5.0) and 25 µL of

-Glucuronidase. -

Incubation: Vortex and incubate at 55°C for 45–60 minutes .

-

Scientific Rationale: This cleaves the sugar moiety from Phase II metabolites (glucuronides), converting them back into Phase I metabolites (alcohols/phenols) which are extractable by LLE.

-

-

Cooling: Allow samples to cool to room temperature.

-

Extraction: Add 2.0 mL of Hexane:Ethyl Acetate (90:10).

-

Agitation: Rotary shake for 10 minutes.

-

Centrifugation: 3,500 x g for 5 minutes.

-

Transfer & Dry: Transfer the upper organic layer to a clean tube and evaporate to dryness under Nitrogen at 40°C.

-

Reconstitution: Reconstitute in 100 µL Mobile Phase.

Visualization of Workflows

Diagram 1: Comparative Extraction Logic

This diagram illustrates the decision matrix and physical partitioning occurring during the extraction.

Caption: Comparative workflow for extracting 5-Chloro NNEI from blood (direct LLE) vs. urine (hydrolysis + LLE).

Validation Parameters & Performance

When validating this method according to SWGTOX or FDA Bioanalytical guidelines, the following performance metrics are typical for this class of compounds using the described protocol.

| Parameter | Expected Performance | Scientific Explanation |

| Recovery (Extraction Efficiency) | 75% – 90% | The high lipophilicity of 5-Cl-NNEI ensures it partitions readily into chlorobutane. Losses are usually due to adsorption to glass/plastic, not poor partitioning. |

| Matrix Effect (Ion Suppression) | < 15% | LLE provides a cleaner extract than protein precipitation (PPT). Chlorobutane excludes most phospholipids that cause suppression in ESI+. |

| Limit of Detection (LOD) | 0.05 – 0.1 ng/mL | Dependent on MS sensitivity, but LLE allows for concentration (e.g., 10x enrichment from 1 mL sample to 100 µL recon). |

| Linearity | 0.1 – 100 ng/mL | Covers the typical toxicological range for synthetic cannabinoids. |

Troubleshooting Guide

-

Low Recovery?

-

Cause: Adsorption to plasticware.

-

Fix: Use silanized glass tubes throughout. Avoid standard polypropylene if possible.

-

-

Emulsions in Blood?

-

Cause: High lipid content or vigorous vortexing.

-

Fix: Use a rotary shaker instead of a vortex. If emulsion forms, centrifuge at higher speed (10,000 x g) or freeze-thaw the sample.

-

-

Dirty Baseline?

-

Cause: Co-extraction of lipids.

-

Fix: Switch solvent to Hexane:Ethyl Acetate (95:5) to reduce polarity, or implement a "wash" step (add 1 mL 0.1M NaOH to the organic phase, mix, and discard aqueous bottom) before evaporation.

-

References

-

United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link]

-

Waters Corporation. (2016). Simple, Fast, and Clean Extraction of Synthetic Cannabinoids from Whole Blood Using Oasis PRiME HLB. (Note: Comparative reference for LLE vs SPE). Retrieved from [Link]

-

Franz, F. et al. (2016). Metabolite profiling of the synthetic cannabinoids 5F-AB-PINACA and AB-PINACA.... Forensic Toxicology. (Demonstrates hydrolysis requirements for 5-halo-pentyl SCs). Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary for 5-Chloro-N-ethylpentanamide (Related Structure). Retrieved from [Link]

Sources

- 1. Phase I-metabolism studies of the synthetic cannabinoids PX-1 and PX-2 using three different in vitro models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship of prevalent synthetic cannabinoid metabolites on hCB1 in vitro and in silico dynamics - Åstrand - Acta Pharmacologica Sinica [chinaphar.com]

Application Note: A Comprehensive Guide to In Vitro Potency Determination of 5-Chloro NNEI at Cannabinoid Receptors

Introduction: The Imperative for Potency Profiling of Novel Synthetic Cannabinoids

The emergence of novel psychoactive substances (NPS), particularly synthetic cannabinoid receptor agonists (SCRAs), presents a significant challenge to public health and forensic toxicology.[1] 5-Chloro NNEI is a representative of this evolving class of compounds, necessitating a robust and reliable framework for the determination of its pharmacological profile. The potency and efficacy of these compounds at the human cannabinoid receptors, CB1 and CB2, are critical determinants of their physiological and toxicological effects.[2][3]

The cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors (GPCRs) that play pivotal roles in a myriad of physiological processes.[4][5][6] The CB1 receptor is predominantly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the immune system and peripheral tissues.[6][7] The interaction of synthetic cannabinoids with these receptors can lead to a range of effects, from therapeutic possibilities to severe adverse events.[2][7] Therefore, a precise in vitro characterization of novel compounds like 5-Chloro NNEI is paramount for risk assessment and potential therapeutic development.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the in vitro assays required to determine the potency of 5-Chloro NNEI. We will delve into the theoretical underpinnings of these assays, provide step-by-step protocols, and offer insights into data interpretation. The methodologies described herein are designed to be self-validating systems, ensuring the generation of high-quality, reproducible data.

Scientific Principles: A Multi-faceted Approach to Potency Determination

To obtain a comprehensive understanding of 5-Chloro NNEI's interaction with cannabinoid receptors, a multi-assay approach is recommended. This involves assessing the compound's ability to bind to the receptor (affinity) and its capacity to elicit a functional response (efficacy and potency).

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are a cornerstone for characterizing ligand-receptor interactions.[8][9][10] These assays directly measure the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand with known high affinity for the receptor. The primary output of this assay is the inhibition constant (Ki), which represents the concentration of the test compound required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.

The experimental design involves incubating cell membranes expressing the target receptor (CB1 or CB2) with a fixed concentration of a radiolabeled cannabinoid agonist, such as [3H]CP55,940, in the presence of varying concentrations of the unlabeled test compound (5-Chloro NNEI).[3][11] By measuring the displacement of the radioligand, a competition curve can be generated, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

GTPγS Binding Assays: A Direct Measure of G-Protein Activation

GTPγS binding assays are functional assays that provide a direct measure of G-protein activation, a proximal event in the GPCR signaling cascade.[12][13][14][15] Cannabinoid receptors are coupled to inhibitory G-proteins (Gi/o).[6] Upon agonist binding, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gα subunit of the G-protein, leading to its activation.[15]

This assay utilizes a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the activated Gα subunit.[13] Since [35S]GTPγS is resistant to the intrinsic GTPase activity of the Gα subunit, it accumulates, and the amount of incorporated radioactivity is proportional to the extent of G-protein activation.[13][15] This assay can determine the potency (EC50) and efficacy (Emax) of an agonist and can differentiate between full agonists, partial agonists, and inverse agonists.[12][13]

cAMP Accumulation Assays: Assessing Downstream Signaling

Cyclic AMP (cAMP) is a crucial second messenger whose intracellular concentration is regulated by adenylyl cyclase. The Gi/o proteins coupled to cannabinoid receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[5][7] Therefore, measuring the inhibition of cAMP production provides a functional readout of CB1 and CB2 receptor activation.

In this assay, cells expressing the cannabinoid receptor of interest are first stimulated with forskolin, a direct activator of adenylyl cyclase, to elevate intracellular cAMP levels.[3] The cells are then treated with the test compound (5-Chloro NNEI). An agonist will inhibit the forskolin-stimulated cAMP production in a concentration-dependent manner.[16][17] The reduction in cAMP levels can be quantified using various methods, such as enzyme-linked immunosorbent assays (ELISA), fluorescence resonance energy transfer (FRET), or bioluminescence resonance energy transfer (BRET) based biosensors.[18] This assay provides a robust method to determine the functional potency (IC50) and efficacy of the compound.

Visualizing the Pathways and Workflows

Signaling Pathway of Cannabinoid Receptors

Caption: Figure 1: Cannabinoid Receptor Signaling Pathway.

Experimental Workflow for Potency Determination

Caption: Figure 2: General Experimental Workflow.

Detailed Protocols

The following protocols are designed for a 96-well plate format, suitable for high-throughput screening. It is crucial to include appropriate controls in each assay, including a known CB1/CB2 agonist (e.g., CP55,940) as a positive control and vehicle as a negative control.

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of 5-Chloro NNEI for human CB1 and CB2 receptors.

Materials:

-

Cell membranes from CHO-K1 or HEK-293 cells stably expressing human CB1 or CB2 receptors.[17][19][20]

-

Non-specific binding control: WIN55,212-2.[11]

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/ml BSA, pH 7.4.[11]

-

Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.5 mg/ml BSA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Prepare serial dilutions of 5-Chloro NNEI in binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of the 5-Chloro NNEI dilution (or vehicle for total binding, or 10 µM WIN55,212-2 for non-specific binding), and 50 µL of [3H]CP55,940 (at a final concentration equal to its Kd).

-

Add 100 µL of the cell membrane preparation (5-20 µg of protein per well) to initiate the binding reaction.[21]

-

Incubate the plate at 30°C for 90 minutes with gentle agitation.[11]

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters, followed by three washes with ice-cold wash buffer.[21]

-

Dry the filters, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the 5-Chloro NNEI concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [35S]GTPγS Binding Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of 5-Chloro NNEI in stimulating G-protein activation at human CB1 and CB2 receptors.

Materials:

-

Cell membranes from CHO-K1 or HEK-293 cells expressing human CB1 or CB2 receptors.[3]

-

[35S]GTPγS.

-

GDP.

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Known agonist (e.g., CP55,940).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of 5-Chloro NNEI in assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of the 5-Chloro NNEI dilution (or vehicle for basal binding, or a saturating concentration of a known agonist for maximal stimulation).

-

Add 50 µL of the cell membrane preparation (10-20 µg of protein per well) and pre-incubate for 15-30 minutes at 30°C.

-

Add 50 µL of GDP to a final concentration of 10 µM.

-

Initiate the reaction by adding 50 µL of [35S]GTPγS to a final concentration of 0.1 nM.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters and wash with ice-cold assay buffer.[15]

-

Dry the filters and measure the bound radioactivity using a scintillation counter.

Data Analysis:

-

Subtract the basal binding (vehicle) from all values.

-

Plot the specific [35S]GTPγS binding against the logarithm of the 5-Chloro NNEI concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

-

Express the Emax of 5-Chloro NNEI as a percentage of the maximal stimulation achieved with a known full agonist.

Protocol 3: cAMP Accumulation Assay

Objective: To determine the potency (IC50) and efficacy of 5-Chloro NNEI in inhibiting adenylyl cyclase activity via human CB1 and CB2 receptors.

Materials:

-

CHO-K1 or HEK-293 cells stably expressing human CB1 or CB2 receptors.[7][17][22]

-

Forskolin.

-

IBMX (a phosphodiesterase inhibitor).

-

cAMP assay kit (e.g., ELISA, FRET, or BRET-based).

-

Cell culture medium.

-

96-well cell culture plates.

Procedure:

-

Seed the cells in 96-well plates and grow to 80-90% confluency.

-

Wash the cells with serum-free medium and pre-incubate with IBMX (e.g., 500 µM) for 20 minutes at 37°C.

-

Add serial dilutions of 5-Chloro NNEI (or vehicle) and incubate for 15 minutes at 37°C.

-

Stimulate the cells with forskolin (e.g., 10 µM) and incubate for a further 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.[16]

Data Analysis:

-

Generate a standard curve for cAMP concentration.

-

Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for each concentration of 5-Chloro NNEI.

-

Plot the percentage of inhibition against the logarithm of the 5-Chloro NNEI concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (potency) and the maximal inhibition (efficacy).

Data Summary and Interpretation

The data obtained from these assays should be compiled to provide a comprehensive pharmacological profile of 5-Chloro NNEI.

| Parameter | CB1 Receptor | CB2 Receptor | Interpretation |

| Ki (nM) | Insert Value | Insert Value | Binding affinity. A lower value indicates higher affinity. |

| EC50 (nM) (GTPγS) | Insert Value | Insert Value | Potency in G-protein activation. A lower value indicates higher potency. |

| Emax (% of control) | Insert Value | Insert Value | Efficacy in G-protein activation relative to a full agonist. |

| IC50 (nM) (cAMP) | Insert Value | Insert Value | Potency in inhibiting adenylyl cyclase. A lower value indicates higher potency. |

| Maximal Inhibition (%) | Insert Value | Insert Value | Efficacy in inhibiting adenylyl cyclase. |

By comparing the Ki, EC50/IC50, and Emax values for CB1 and CB2 receptors, one can determine the potency, efficacy, and selectivity of 5-Chloro NNEI. This information is crucial for understanding its potential physiological effects and for structure-activity relationship (SAR) studies.

Conclusion

The in vitro assays described in this application note provide a robust and comprehensive framework for determining the potency of 5-Chloro NNEI at human cannabinoid receptors. By combining radioligand binding, GTPγS binding, and cAMP accumulation assays, researchers can obtain a detailed pharmacological profile of this novel synthetic cannabinoid. The meticulous application of these protocols, coupled with careful data analysis, will yield high-quality, reliable data essential for advancing our understanding of this class of compounds.

References

-

Selley, D. E. (2003). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. Available at: [Link]

-

Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved February 21, 2026, from [Link]

-

Innoprot. (n.d.). Green Fluorescent CB2 Cannabinoid Receptor Cell Line. Retrieved February 21, 2026, from [Link]

-

Assay Guidance Manual. (2012). GTPγS Binding Assays. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

-

Innoprot. (n.d.). MPX NOMAD CB1 Cannabinoid Receptor Cell Line. Retrieved February 21, 2026, from [Link]

-

Johansson, J., et al. (2023). Using in vitro receptor activity studies of synthetic cannabinoids to support the risk assessment of new psychoactive substances. Forensic Science International, 347, 111683. Available at: [Link]

-

eENZYME LLC. (n.d.). CB1 Stable Cell Line for Cannabinoid GPCR Screening. Retrieved February 21, 2026, from [Link]

-

Merck Millipore. (n.d.). Ready-to-Assay™ CB2 Cannabinoid Receptor Frozen Cells. Retrieved February 21, 2026, from [Link]

-

ResearchGate. (n.d.). [35S]GTPgammaS binding in G protein-coupled receptor assays. Retrieved February 21, 2026, from [Link]

-

Eurofins DiscoverX. (n.d.). CB1 Human Cannabinoid GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved February 21, 2026, from [Link]

-

Reaction Biology. (n.d.). CB1 Biochemical Binding Assay Service. Retrieved February 21, 2026, from [Link]

-

Springer Nature Experiments. (2016). Assay of CB1 Receptor Binding. Retrieved February 21, 2026, from [Link]

-

Gamage, T. F., et al. (2018). In vitro determination of the efficacy of illicit synthetic cannabinoids at CB1 receptors. British Journal of Pharmacology, 175(21), 4113-4124. Available at: [Link]

-

ResearchGate. (n.d.). Assay of CB1 Receptor Binding. Retrieved February 21, 2026, from [Link]

-

Marshall University. (2012). Determination of CB1 Receptor Activity for Emerging Synthetic Cannabinoid Compounds. Retrieved February 21, 2026, from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved February 21, 2026, from [Link]

-

IRIS. (2016). Assay of CB1 receptor binding. Retrieved February 21, 2026, from [Link]

-

eGrove. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. Retrieved February 21, 2026, from [Link]

-

Zhu, Y., et al. (2020). Evaluation of the profiles of CB1 cannabinoid receptor signalling bias using joint kinetic modelling. British Journal of Pharmacology, 177(14), 3291-3306. Available at: [Link]

-

Kevin, R. C., et al. (2021). In vitro and in vivo pharmacological evaluation of the synthetic cannabinoid receptor agonist EG-018. Pharmacology, Biochemistry and Behavior, 203, 173142. Available at: [Link]

-

ResearchGate. (n.d.). In vitro and in vivo pharmacological evaluation of the synthetic cannabinoid receptor agonist EG-018. Retrieved February 21, 2026, from [Link]

-

PubMed. (2016). CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function. Retrieved February 21, 2026, from [Link]

-

bioRxiv. (2025). Assessment of high-efficacy agonism in synthetic cannabinoid receptor agonists containing l-tert-leucinate. Retrieved February 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. Retrieved February 21, 2026, from [Link]

-

Digital CSIC. (2025). Investigation in the CB1 and CB2 receptor binding profile and intrinsic activity of (−). Retrieved February 21, 2026, from [Link]

-

PubMed. (2007). N-(5-chloro-2-(hydroxymethyl)-N-alkyl-arylsulfonamides as gamma-secretase inhibitors. Retrieved February 21, 2026, from [Link]

-

PubMed. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Retrieved February 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin. Retrieved February 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). CB1 & CB2 Receptor Pharmacology. Retrieved February 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products. Retrieved February 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Retrieved February 21, 2026, from [Link]

-

Frontiers in Pharmacology. (2018). Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes. Retrieved February 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Chloro-2-methylaniline. Retrieved February 21, 2026, from [Link]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. In vitro determination of the efficacy of illicit synthetic cannabinoids at CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo pharmacological evaluation of the synthetic cannabinoid receptor agonist EG-018 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. innoprot.com [innoprot.com]

- 5. innoprot.com [innoprot.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. Assay of CB1 receptor binding [art.torvergata.it]

- 11. digital.csic.es [digital.csic.es]

- 12. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. marshall.edu [marshall.edu]

- 17. egrove.olemiss.edu [egrove.olemiss.edu]

- 18. Evaluation of the profiles of CB1 cannabinoid receptor signalling bias using joint kinetic modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ValiScreen Human Cannabinoid CB1 Cell Line, CHO-K1 Cells | Revvity [revvity.com]

- 20. reactionbiology.com [reactionbiology.com]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. CB1 Stable Cell Line for Cannabinoid GPCR Screening | eENZYME LLC [eenzyme.com]

Troubleshooting & Optimization

Addressing ion suppression in LC-MS/MS analysis of 5-Chloro NNEI

Welcome to the technical support resource for the analysis of 5-Chloro NNEI and related synthetic cannabinoids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve one of the most persistent challenges in LC-MS/MS bioanalysis: ion suppression . Our goal is to provide not just protocols, but a foundational understanding of the mechanisms at play, enabling you to build robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: My 5-Chloro NNEI signal is strong in a pure solvent, but drops significantly or disappears when I analyze it in extracted plasma. What's happening?

This is a classic symptom of ion suppression. In mass spectrometry, ion suppression is the reduction in the ionization efficiency of a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] Components like phospholipids, salts, and proteins in biological samples can compete with your analyte for charge in the electrospray ionization (ESI) source, leading to a diminished signal and compromising the accuracy and sensitivity of your assay.[2][3]

Q2: How can I quickly confirm if ion suppression is the cause of my low sensitivity?